molecular formula C11H16N2O4S B125152 Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate CAS No. 192118-08-4

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate

Cat. No.: B125152
CAS No.: 192118-08-4
M. Wt: 272.32 g/mol
InChI Key: ZOZIYFMAJSPBLQ-UHFFFAOYSA-N
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Description

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate is a synthetic compound widely employed in scientific research for various purposes. It is a solid substance that is colorless, odorless, and crystalline. This compound finds extensive applications in laboratory settings, particularly in the fields of biochemical and physiological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate typically involves the reaction of ethyl carbamate with 4-sulfamoylphenyl ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate is extensively used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate, a carbamate derivative, has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to a phenyl ring, which is linked to an ethyl carbamate moiety. This configuration contributes to its reactivity and biological interactions. The compound has been utilized in numerous biochemical assays and as a reagent in organic synthesis.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfamoyl group can form hydrogen bonds with active site residues of target enzymes, while the carbamate moiety may engage in covalent bonding or electrostatic interactions. These interactions can inhibit enzyme activity, thereby modulating various biochemical pathways.

Biological Activities

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, including carbonic anhydrases (CAs), which play crucial roles in physiological processes such as acid-base balance and ion transport. Research indicates that this compound can act as a competitive inhibitor of multiple CA isoforms, demonstrating significant inhibitory potency at low nanomolar concentrations .
  • Antimicrobial Properties : Studies have reported that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate has shown effectiveness against bacterial strains, indicating potential applications in treating infections.
  • Toxicological Studies : Toxicity assessments have been conducted using animal models to evaluate the safety profile of this compound. In subchronic toxicity studies with Wistar rats, no significant mortality or adverse clinical signs were observed at tested doses; however, alterations in biochemical parameters were noted, suggesting the need for careful evaluation in therapeutic contexts .

Table 1: Summary of Biological Activities

Activity Findings References
Enzyme InhibitionCompetitive inhibitor of carbonic anhydrases
Antimicrobial EffectsEffective against various bacterial strains
Toxicity ProfileNo mortality in Wistar rats; biochemical alterations observed

Case Study: Carbonic Anhydrase Inhibition

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of 4-sulfamoylphenyl derivatives as inhibitors of carbonic anhydrase isoforms. This compound was highlighted for its ability to effectively inhibit hCA II, demonstrating a dose-dependent response in cellular assays . The mechanism involved binding within the hydrophobic active site of the enzyme, leading to significant physiological effects.

Case Study: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of carbamate derivatives, ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate was found to possess notable antibacterial activity against Gram-positive bacteria. The study emphasized the potential for these compounds as therapeutic agents in combating antibiotic-resistant infections.

Properties

IUPAC Name

ethyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-2-17-11(14)13-8-7-9-3-5-10(6-4-9)18(12,15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZIYFMAJSPBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172769
Record name Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192118-08-4
Record name Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192118084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL (2-(4-SULFAMOYLPHENYL)ETHYL)CARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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